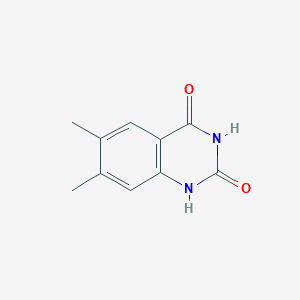

6,7-Dimethyl-2,4-quinazolinedione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-5-3-7-8(4-6(5)2)11-10(14)12-9(7)13/h3-4H,1-2H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERXEKFINUZCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564768 | |

| Record name | 6,7-Dimethylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-95-9 | |

| Record name | 6,7-Dimethylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Quinazolinedione Heterocyclic Scaffold

The quinazolinedione scaffold is a privileged structure in medicinal chemistry and drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.gov This importance stems from the wide array of pharmacological activities exhibited by its derivatives. researchgate.netnih.govmdpi.comnih.gov The versatility of the quinazoline (B50416) nucleus allows for the synthesis of a diverse range of compounds with various biological functions. nih.govnih.gov

The core structure of quinazolinone, a related class, is stable to oxidation, reduction, and hydrolysis, and key positions on the ring (2, 6, and 8) are crucial for structure-activity relationships. researchgate.net This stability and the potential for modification make it an attractive starting point for the development of new therapeutic agents. nih.gov

Quinazolinedione derivatives have been investigated for a multitude of therapeutic applications, including:

Anticancer: Many quinazolinedione derivatives have shown potential as anticancer agents. researchgate.neteurekaselect.commdpi.com They can induce cytotoxicity and apoptosis in cancer cells. researchgate.net

Antimalarial: The quinazolinedione core is a feature of some compounds with promising antimalarial activity. researchgate.net

Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties. researchgate.netresearchgate.net

Antimicrobial: The quinazoline framework is found in compounds with antibacterial and antifungal activities. nih.govmdpi.comnih.govnih.gov

Antihypertensive: Some quinazoline-2,4-dione derivatives have been explored for their potential antihypertensive properties. mdpi.com

Neuroprotective: Quinazoline-thione derivatives, which are structurally related, have been described as potential neuroprotective agents. researchgate.net

The broad spectrum of biological activities associated with the quinazolinedione scaffold underscores its importance in the ongoing search for new and effective drugs. researchgate.netnih.govmdpi.comnih.govnih.gov

Structural Attributes and Core Framework of 6,7 Dimethyl 2,4 Quinazolinedione

The specific compound, 6,7-Dimethyl-2,4-quinazolinedione, possesses a defined chemical structure that is the foundation for its research applications. Its core is the quinazoline-2,4-dione, which consists of a benzene (B151609) ring fused to a pyrimidine-2,4-dione ring. nih.govresearchgate.net

Key structural features of this compound include:

Quinazoline-2,4-dione Core: This bicyclic heterocyclic system is the fundamental framework of the molecule.

Dimethyl Substitution: Two methyl groups are attached to the benzene ring at positions 6 and 7.

The related compound, 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, serves as an intermediate in the preparation of the antihypertensive drug Alfuzosin hydrochloride. echemi.com This highlights the utility of the substituted quinazolinedione scaffold in the synthesis of pharmaceuticals.

Table 1: Physicochemical Properties of a Related Compound: 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione

| Property | Value |

| Molecular Formula | C10H10N2O4 |

| Molecular Weight | 222.20 g/mol |

| IUPAC Name | 6,7-dimethoxy-1H-quinazoline-2,4-dione |

| SMILES | COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OC |

| InChIKey | KWNQIIMVPSMYEM-UHFFFAOYSA-N |

| Data sourced from PubChem CID 120081 nih.gov |

Overview of the Current Academic Research Landscape for 6,7 Dimethyl 2,4 Quinazolinedione Analogues

Precursor-Based Synthetic Routes to 2,4-Quinazolinedione Core Structures

The construction of the 2,4-quinazolinedione core can be achieved through several reliable synthetic pathways utilizing common precursors. These routes, including those starting from anthranilic acid derivatives and isatoic anhydride (B1165640), offer versatile strategies for accessing a wide range of substituted quinazolinediones.

Synthesis from Anthranilic Acid Derivatives

Anthranilic acid and its esters are fundamental building blocks for quinazolinedione synthesis. A prevalent method involves the reaction of an anthranilic acid derivative with a cyanate (B1221674) source, such as potassium cyanate, to form an intermediate N-carbamoylanthranilic acid or a corresponding urea (B33335) derivative. ptfarm.plmdpi.com This intermediate can then undergo cyclization under acidic or basic conditions to yield the final quinazolinedione ring system. An eco-efficient, one-pot synthesis has been developed where anthranilic acids react with potassium cyanate in water, followed by cyclization induced by sodium hydroxide (B78521) and subsequent acidification with HCl to afford the product in near-quantitative yields. ptfarm.plmdpi.com

Alternative approaches include the direct heating of anthranilic acid with urea at high temperatures (150-160°C) or the acylation of anthranilic acid with reagents like chloroacetyl chloride, followed by dehydration with acetic anhydride to form a benzoxazinone (B8607429) intermediate which is subsequently converted to the quinazolinedione. researchgate.netmdpi.com The reaction of anthranilic esters with isocyanates also provides a pathway to N-substituted quinazolinediones, typically through the isolation of a carbamoyl (B1232498) intermediate which is then cyclized. rsc.org

Approaches Involving Isatoic Anhydride and Amines/Isocyanates

Isatoic anhydride is another key precursor that serves as a convenient and reactive source of the o-aminobenzoyl unit. A common strategy involves the reaction of isatoic anhydride with a primary amine, which leads to the ring-opening of the anhydride to form a 2-aminobenzamide (B116534) derivative. mdpi.comnih.gov This intermediate can then be cyclized to the quinazolinedione. The cyclization step is often accomplished using a phosgene (B1210022) equivalent, such as triphosgene (B27547), or carbonyl diimidazole (CDI) in a one-pot procedure. nih.govclockss.orgjsynthchem.com This method is highly effective for preparing N3-substituted quinazolinediones.

For example, reacting isatoic anhydride with a primary amine in a solvent like dimethylformamide (DMF) or dichloromethane, followed by the addition of triphosgene and a base like triethylamine, results in efficient ring closure to the desired product. mdpi.com These reactions are often characterized by high yields and the ability to introduce a wide variety of substituents at the N3 position, depending on the amine used in the initial step.

Cyclocondensation Reactions for Quinazolinedione Formation

Cyclocondensation reactions represent a broad category of methods for forming the quinazolinedione ring. These reactions can involve the intramolecular cyclization of a pre-formed, suitably functionalized benzene (B151609) derivative or the intermolecular reaction of two or more components.

One-pot, three-component reactions are particularly efficient. For instance, the condensation of 2-aminobenzoic acid esters, orthoesters, and an aromatic amine can be catalyzed by ammonium (B1175870) chloride under solvent-free conditions to produce 4(3H)-quinazolinones, which are structurally related to the dione (B5365651) scaffold. nih.gov Palladium-catalyzed cyclization of aryl-benzyl ureas has also been reported as a novel method for synthesizing related dihydroquinazolinone structures. google.com Furthermore, copper-catalyzed reactions, such as the imidoylative cross-coupling between 2-isocyanobenzoates and amines, provide a modern approach to the quinazolinone core. The intramolecular cyclization of N-substituted methyl carbamoylanthranilates, often catalyzed by a base like triethylamine, is another key cyclocondensation strategy. rsc.org

Table 1: Summary of General Synthetic Routes to the 2,4-Quinazolinedione Core

| Precursor | Reagents | Key Intermediate | Reference(s) |

|---|

Targeted Synthesis of this compound and 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione

While the general methods described above are widely applicable, specific synthetic routes have been developed for targeted analogues such as 6,7-disubstituted quinazolinediones. The synthesis of the closely related 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione provides a well-documented example of a route starting from a substituted nitrobenzoic acid, which is then converted to the final product through reaction with a urea precursor. This methodology serves as a clear blueprint for the synthesis of the corresponding 6,7-dimethyl analogue.

Preparation from Substituted Nitrobenzoic Acid Derivatives

A robust synthetic pathway to the 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione scaffold begins with a correspondingly substituted nitrobenzoic acid. The synthesis initiates with 4,5-dimethoxy-2-nitrobenzoic acid . This starting material undergoes esterification, typically with methanol (B129727) under acidic catalysis (e.g., sulfuric acid), to produce the methyl ester, methyl 4,5-dimethoxy-2-nitrobenzoate .

The crucial next step is the reduction of the nitro group to an amino group. This transformation is effectively carried out using reducing agents like iron powder in a suitable solvent system. The reduction yields methyl 4,5-dimethoxy-2-aminobenzoate (a substituted methyl anthranilate), which is the direct precursor for the subsequent cyclization step. This multi-step conversion from a nitrobenzoic acid derivative is a reliable method for preparing the necessary substituted anthranilate intermediate with the correct substitution pattern for the target quinazolinedione.

Reaction with Urea or Cyanate Precursors

With the substituted anthranilate in hand, the final formation of the quinazolinedione ring is achieved by introducing the C2 and N3 atoms. This is commonly accomplished through reaction with either urea or a cyanate salt.

In the synthesis of 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, the precursor methyl 4,5-dimethoxy-2-aminobenzoate is subjected to a solid-phase fusion reaction with urea . The mixture is heated to a high temperature (e.g., 160°C), causing the components to melt and react. During this process, the amino group of the anthranilate attacks the carbonyl carbon of urea, leading to a cyclization cascade and elimination of ammonia (B1221849) and methanol to form the stable heterocyclic ring system. The desired 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is then isolated and purified, often by recrystallization, with reported yields of around 65% for this final step. An alternative, historically reported method involves the reaction of the anthranilate with potassium cyanate to achieve the cyclization.

Table 2: Synthesis of 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Esterification | 4,5-Dimethoxy-2-nitrobenzoic acid | Methanol, Sulfuric acid, Reflux | Methyl 4,5-dimethoxy-2-nitrobenzoate | 90% | |

| 2. Reduction | Methyl 4,5-dimethoxy-2-nitrobenzoate | Iron powder | Methyl 4,5-dimethoxy-2-aminobenzoate | - | |

| 3. Cyclization | Methyl 4,5-dimethoxy-2-aminobenzoate | Urea, Heat to 160°C (fusion) | 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | 65% |

Advanced Chemical Derivatization Strategies for this compound Analogues

The quinazoline-2,4-dione core, including its 6,7-dimethyl substituted variant, serves as a versatile template for advanced chemical modifications. These derivatization strategies allow for the systematic alteration of the molecule's properties by introducing a wide array of functional groups at specific positions. Key approaches include substitutions at the nitrogen atoms of the pyrimidine (B1678525) ring, modifications on the fused benzene ring, and the construction of complex molecular conjugates.

N-Substitution Reactions (N1 and N3 Positions)

The nitrogen atoms at the N1 and N3 positions of the quinazoline-2,4-dione ring are primary sites for derivatization, with N-alkylation being a common and versatile modification. This allows for the introduction of various side chains, which can significantly influence the molecule's characteristics.

Standard laboratory procedures for N-alkylation involve the reaction of the parent quinazolinedione with an alkylating agent, such as an alkyl halide, in the presence of a base. For instance, N-alkylation of quinazoline-2,4(1H,3H)-dione with agents like ethyl chloroacetate (B1199739) can be achieved using potassium carbonate (K₂CO₃) as the base in a dimethylformamide (DMF) solvent. nih.gov This method can be used to introduce ester functionalities, which can serve as handles for further derivatization.

Similarly, studies on the closely related 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione demonstrate the conversion into N,N'-dialkylamine derivatives using appropriate chloroalkylamines. ptfarm.pl This reaction is typically performed in acetone (B3395972) with K₂CO₃ and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). ptfarm.pl

The regioselectivity of these reactions can be controlled. While some methods may yield a mixture of N1 and N3 substituted products, specific conditions can favor one over the other. For example, methylation with methyl iodide using tetramethylguanidine as a base has been shown to effectively produce N-methylated quinazolinediones. nih.govmdpi.com The synthesis of 1,3-disubstituted quinazoline-2,4(1H,3H)-diones is also well-documented, often by treating the starting dione with two equivalents of an alkylating agent like benzyl (B1604629) bromoacetate (B1195939) in the presence of excess potassium carbonate. nih.gov

| Starting Material | Reagents | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione | Ethyl chloroacetate, K₂CO₃ | DMF | N-alkylation with ester group | nih.gov |

| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | Chloroalkylamines, K₂CO₃, DBU (cat.) | Acetone | N,N'-Dialkylamine derivatives | ptfarm.pl |

| 3-Substituted-1H-quinazoline-2,4-dione | Methyl iodide, Tetramethylguanidine | CHCl₃ | N1-Methylated derivatives | nih.gov |

| Quinazoline-2,4(1H,3H)-dione | Benzyl bromoacetate (2 eq.), K₂CO₃ | DMF | N1,N3-bis-substituted derivative | nih.gov |

Modifications on the Fused Benzene Ring (e.g., halogenation, alkylation)

Modifying the fused benzene ring of the quinazoline scaffold presents a different set of chemical challenges compared to N-substitution. Direct electrophilic substitution on the pre-formed quinazoline ring system is possible but can be limited. Theoretical considerations for the parent quinazoline molecule suggest that the reactivity towards electrophiles follows the order of positions 8 > 6 > 5 > 7. nih.gov Nitration is a well-known electrophilic substitution reaction, yielding 6-nitroquinazoline (B1619102) when treated with fuming nitric acid in concentrated sulfuric acid. nih.gov

However, for introducing a wider variety of substituents like halogens or alkyl groups, a more common and controlled strategy involves using a pre-functionalized starting material. The synthesis often begins with a substituted anthranilic acid or a related aniline (B41778) derivative, which already contains the desired groups on the benzene ring. This precursor is then cyclized to form the final quinazolinedione. This approach avoids issues with regioselectivity and harsh reaction conditions that might be required for direct substitution on the heterocyclic core. For example, the synthesis of 6-bromoquinazoline-2,4(1H,3H)-dione starts with the appropriately substituted anthranilic acid derivative which is then cyclized. nih.gov

While direct halogenation or Friedel-Crafts alkylation on the this compound ring is not widely reported, the principle of using substituted precursors remains the most reliable method for achieving specific substitution patterns on the benzene ring.

Formation of Complex Conjugates and Prodrug Analogues for Research Probes

The quinazoline-2,4-dione scaffold is a valuable platform for constructing complex molecular architectures, including conjugates and prodrugs for use as research probes. These strategies involve attaching other chemical moieties to the core structure to modulate its properties or to study its interactions.

One approach involves functionalizing the N3 position with a linker that can be further elaborated. For example, a 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride intermediate can be prepared. nih.govmdpi.com This reactive acyl chloride can then be treated with various nucleophiles. Reaction with ammonium thiocyanate (B1210189) and cyanoacetic acid hydrazide leads to the formation of a complex acylthiourea derivative, which serves as a versatile precursor for further chemical transformations. mdpi.comrsc.org

Another strategy for creating complex conjugates involves the N1 and N3 positions. As described previously, these positions can be alkylated with reagents like benzyl bromoacetate. nih.gov The resulting ester functionalities can then be reacted with other molecules. For instance, treatment of the bis-acetate derivative with guanidine (B92328) leads to the cleavage of the ester bonds and the formation of N-acyl guanidine derivatives, effectively creating a molecule where two guanidine moieties are conjugated to the quinazolinedione core via acetamide (B32628) linkers. nih.gov These highly functionalized molecules are useful in research to explore structure-activity relationships.

Furthermore, quinazoline-2,4-dione derivatives have been incorporated into larger, more complex heterocyclic systems. For example, they have been linked to eight-membered nitrogen heterocycles like oxazocine and thiazocine, or used as a scaffold to attach pyrazole (B372694) and oxazole (B20620) moieties. nih.govrsc.org These complex conjugates are synthesized to explore the chemical space around the quinazolinedione core for various research applications.

Green Chemistry Principles and Sustainable Synthetic Approaches in Quinazolinedione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinediones, aiming to reduce environmental impact by using safer solvents, minimizing waste, and employing catalytic methods.

A significant advancement is the use of magnetically recoverable nanocatalysts. One such system employs a palladium catalyst supported on magnetic nanoparticles (Fe₃O₄@SiO₂) for the multicomponent synthesis of quinazolinones. frontiersin.org This method allows for high product yields in environmentally benign solvent systems like polyethylene (B3416737) glycol (PEG) and water, and the catalyst can be easily separated using an external magnet and reused multiple times with minimal loss of activity. frontiersin.org Other nano-catalytic systems, such as those based on modified graphene oxide supported with copper or biosynthesized silver nanoparticles, have also been developed for the efficient, one-pot synthesis of quinazoline derivatives. nih.govnih.gov These methods often proceed under mild conditions, sometimes solvent-free, with high atom economy. nih.govresearchgate.net

Multicomponent reactions (MCRs) are another cornerstone of green quinazolinedione synthesis. MCRs allow for the construction of complex molecules in a single step from three or more reactants, which minimizes waste, time, and cost. nih.gov For example, quinazolinones can be prepared via a one-pot condensation of an isatoic anhydride, an aldehyde, and an amine in an aqueous medium using a recyclable nanocatalyst. researchgate.net

The use of alternative energy sources and reaction media also aligns with green chemistry principles. Microwave irradiation has been utilized to accelerate reactions, often in conjunction with solvent-free conditions or green solvents like deep eutectic solvents. researchgate.net The synthesis of quinazoline-2,4-diones from 2-aminobenzamides has been achieved using di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), avoiding the use of metals. acs.org Furthermore, researchers have successfully used carbon dioxide (CO₂), a renewable C1 source, for the synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile, using smectite clays (B1170129) as catalysts. rsc.org

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Magnetic Nanocatalyst (Pd or Cu) | Use of Fe₃O₄-supported catalysts; MCRs | High yields, catalyst recyclability, eco-friendly solvents (water/PEG), operational simplicity | frontiersin.orgnih.gov |

| Biosynthesized Silver Nanoparticles | Ag NPs from plant extracts as catalyst | Environmentally friendly catalyst synthesis, reusability, low catalyst loading, high yields | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation as energy source | Reduced reaction times, often solvent-free | researchgate.net |

| CO₂ Utilization | Uses CO₂ as a C1 building block | Utilization of a greenhouse gas, renewable feedstock | rsc.org |

| Metal-Free Catalysis | e.g., DMAP-catalyzed reaction with (Boc)₂O | Avoids potentially toxic and expensive metal catalysts | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including this compound and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides detailed insights into the chemical environment of individual atoms.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For quinazolinedione derivatives, the ¹H NMR spectrum reveals characteristic signals for aromatic protons, methyl groups, and protons on substituted side chains.

In a study of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a closely related compound, the ¹H NMR spectrum (400 MHz, DMSO-d₆) showed signals at δ 11.10 (brs, 1H), 10.92 (brs, 1H), 7.26 (s, 1H), 6.68 (s, 1H), 3.83 (s, 3H), and 3.79 (s, 3H). acs.org The broad singlets at higher chemical shifts are characteristic of the N-H protons of the quinazolinedione ring. acs.org The singlets at 7.26 and 6.68 ppm correspond to the aromatic protons, and the singlets at 3.83 and 3.79 ppm are assigned to the methoxy (B1213986) group protons. acs.org For 6-methylquinazoline-2,4(1H,3H)-dione, the ¹H NMR spectrum (400 MHz, DMSO-d₆) displayed signals at δ 11.20 (brs, 1H), 11.05 (brs, 1H), 7.69 (dd, J = 1.6, 0.8 Hz, 1H), 7.47–7.45 (m, 1H), 7.08 (d, J = 8.4 Hz, 1H), and 2.32 (s, 3H), with the singlet at 2.32 ppm corresponding to the methyl group protons. acs.org

The specific chemical shifts and splitting patterns are highly dependent on the substitution pattern of the quinazolinedione core. researchgate.netresearchgate.net For instance, the presence of electron-donating or electron-withdrawing groups can significantly influence the shielding and deshielding of nearby protons, leading to predictable shifts in the spectrum. mdpi.com

Table 1: Representative ¹H NMR Data for Quinazolinedione Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

|---|---|---|

| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 11.10 (brs, 1H), 10.92 (brs, 1H), 7.26 (s, 1H), 6.68 (s, 1H), 3.83 (s, 3H), 3.79 (s, 3H) acs.org |

| 6-Methylquinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 11.20 (brs, 1H), 11.05 (brs, 1H), 7.69 (dd, J = 1.6, 0.8 Hz, 1H), 7.47–7.45 (m, 1H), 7.08 (d, J = 8.4 Hz, 1H), 2.32 (s, 3H) acs.org |

| 7-Chloroquinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 11.39 (brs, 1H), 11.23 (brs, 1H), 7.88 (d, J = 8.4 Hz, 1H), 7.21 (d, J = 8.4 Hz, 1H), 7.17 (s, 1H) acs.org |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, offering valuable information about the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic).

For 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, the ¹³C NMR spectrum (100 MHz, DMSO-d₆) shows peaks at δ 162.5, 155.0, 150.5, 145.1, 136.6, 107.2, 106.3, 97.8, 55.9, and 55.8. acs.org The signals at the lower field (higher ppm) are characteristic of the carbonyl carbons (C2 and C4) of the quinazolinedione ring. researchgate.netnih.gov The peaks in the intermediate region correspond to the aromatic carbons, while the signals at the higher field (lower ppm) are assigned to the methoxy carbons. acs.org

The ¹³C NMR data for various substituted quinazolinediones further illustrates the influence of substituents on the carbon chemical shifts. ualberta.ca For example, the spectrum of 6-methylquinazoline-2,4(1H,3H)-dione (100 MHz, DMSO-d₆) exhibits signals at δ 162.9, 150.4, 138.8, 136.0, 131.6, 126.5, 115.3, 114.2, and 20.3, with the peak at 20.3 ppm being characteristic of the methyl carbon. acs.org

Table 2: Representative ¹³C NMR Data for Quinazolinedione Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 162.5, 155.0, 150.5, 145.1, 136.6, 107.2, 106.3, 97.8, 55.9, 55.8 acs.org |

| 6-Methylquinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 162.9, 150.4, 138.8, 136.0, 131.6, 126.5, 115.3, 114.2, 20.3 acs.org |

| 7-Chloroquinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 162.1, 150.2, 141.9, 139.3, 129.0, 122.5, 114.7, 113.3 acs.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. ualberta.canih.gov

For quinazolinedione derivatives, mass spectrometry confirms the molecular weight of the synthesized compounds. nih.gov The fragmentation patterns observed in the mass spectrum can be characteristic of the quinazolinedione core and its substituents, aiding in structural confirmation. researchgate.netyoutube.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govsciex.com This is a powerful tool for confirming the molecular formula of a newly synthesized compound.

For example, the HRMS data for 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione was reported as ESI-HRMS m/z calculated for C₁₀H₁₁N₂O₄ [M+H]⁺ 223.0713, with the found value being 223.0708. acs.org This close agreement between the calculated and found masses provides strong evidence for the proposed elemental composition.

Table 3: HRMS Data for Selected Quinazolinedione Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | ESI [M+H]⁺ | 223.0713 | 223.0708 | acs.org |

| 6-Methylquinazoline-2,4(1H,3H)-dione | ESI [M+H]⁺ | 177.0659 | 177.0664 | acs.org |

| 7-Chloroquinazoline-2,4(1H,3H)-dione | ESI [M+H]⁺ | 197.0112 | 197.0113 | acs.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups. ualberta.camdpi.comnih.gov

In the context of this compound and its derivatives, IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹.

C=O stretching: The two carbonyl groups of the quinazolinedione ring would give rise to strong absorption bands, likely in the range of 1650-1750 cm⁻¹. The exact positions can be influenced by hydrogen bonding. nih.gov

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 2800-3100 cm⁻¹ region.

C=C and C=N stretching: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

For 2,4-dichloro-6,7-dimethoxyquinazoline, a related derivative, the IR spectrum has been documented. nist.gov Analysis of such spectra for a series of related compounds allows for the correlation of specific vibrational frequencies with structural features. mdpi.comnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione |

| 6-methylquinazoline-2,4(1H,3H)-dione |

| 7-chloroquinazoline-2,4(1H,3H)-dione |

| 6-methoxy-1-methylquinazoline-2,4(1H,3H)-dione |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules like this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of these absorptions are directly related to the molecule's electronic makeup, particularly the nature of its conjugated π-electron system.

The quinazolinedione core contains a benzene ring fused to a pyrimidine-dione ring, creating an extended system of conjugated double bonds and atoms with lone pairs of electrons (nitrogen and oxygen). This extensive conjugation is responsible for the characteristic UV-Vis absorption spectra of these compounds. The electronic transitions observed in the spectra of quinazolinone derivatives are typically of two primary types:

π→π transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems.

n→π transitions:* These are lower-intensity absorptions that occur when a non-bonding electron (from an oxygen or nitrogen atom) is promoted to a π* antibonding orbital. researchgate.net

In a study of various quinazoline-based compounds, it was observed that the theoretical and experimental UV-Vis spectra generally show good agreement. beilstein-journals.org The main absorption bands are influenced by the different donor and acceptor moieties attached to the quinazoline core. For instance, theoretical UV spectra of some derivatives showed a main absorption band around 310 nm, which was characterized by a combination of various transitions to several excited states. beilstein-journals.org The presence of substituents on the quinazolinedione ring system, such as the two methyl groups in this compound, can influence the electronic transitions. These alkyl groups are weakly electron-donating and can cause small shifts in the absorption maxima (λmax) compared to the unsubstituted parent compound.

A study on the synthesis of quinazoline derivatives using a curcumin-sensitized titanium dioxide (Cur dye-TiO2) photocatalyst under visible light also highlights the importance of UV-Vis spectroscopy. nih.gov In that research, UV-Vis analysis was used to demonstrate that the sensitization of TiO2 with curcumin (B1669340) extended the light absorption of the catalyst into the visible spectrum, which is crucial for its photocatalytic activity. nih.gov The analysis allowed for the calculation of the material's bandgap energy from its absorption edge, underscoring how modifications to related molecular structures can alter their electronic and light-absorbing properties. nih.gov While specific spectral data for this compound is not detailed in the reviewed literature, the principles from related compounds suggest its spectrum would be dominated by π→π* transitions characteristic of its conjugated heterocyclic system.

The table below shows representative UV-Vis absorption data for related quinazolinone and chalcone (B49325) analogue structures, illustrating the typical absorption ranges for these classes of compounds.

| Compound Class | Solvent | λmax (nm) | Transition Type (Probable) |

| Benzaldehyde Hydrazones | Neutral (pH 6.6) | ~300 | n→π |

| Benzaldehyde Hydrazones | Neutral (pH 6.6) | ~195 | π→π |

| Chalcone Analogues (e.g., (E)-2-(4-methoxybenzylidene)-1-benzosuberone) | Various | ~320-350 | π→π* (Charge Transfer) |

This table is illustrative, based on data for related compound classes to provide context for the expected spectral behavior of this compound. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

A notable example is the crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a] beilstein-journals.orgresearchgate.netmdpi.comtriazin-5-amine, a related heterocyclic system containing a gem-dimethyl group. mdpi.commonash.eduresearchgate.net The analysis revealed a monoclinic crystal system with a P2₁/n space group. The triazine ring within this molecule adopts a flattened boat conformation. mdpi.commonash.eduresearchgate.net The crystal packing is stabilized by a network of intermolecular N-H···N hydrogen bonds, which organize the molecules into distinct chains. mdpi.commonash.edu Furthermore, C-H···π interactions contribute to the formation of dimeric structures. monash.edu

This detailed structural information is crucial for understanding intermolecular interactions, which can influence the physical properties of the compound, such as melting point and solubility. For quinazolinedione derivatives, hydrogen bonding involving the N-H and C=O groups of the dione ring is expected to be a dominant feature in the crystal packing.

The table below summarizes the crystallographic data for the derivative 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a] beilstein-journals.orgresearchgate.netmdpi.comtriazin-5-amine, which serves as a relevant example.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃N₇ |

| Formula Weight | 243.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3326(5) |

| b (Å) | 19.4897(14) |

| c (Å) | 8.6586(6) |

| α (°) | 90 |

| β (°) | 106.069(2) |

| γ (°) | 90 |

| Volume (ų) | 1189.06(14) |

| Z (molecules/unit cell) | 4 |

Data sourced from studies on 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a] beilstein-journals.orgresearchgate.netmdpi.comtriazin-5-amine. mdpi.comresearchgate.net

This information suggests that a crystallographic analysis of this compound would likely reveal a planar or near-planar fused ring system, with intermolecular hydrogen bonding playing a key role in its solid-state architecture.

Theoretical and Computational Chemistry Investigations of 6,7 Dimethyl 2,4 Quinazolinedione and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These calculations provide detailed information about the electronic structure, which in turn governs the reactivity and potential interactions of the compound with biological targets.

Density Functional Theory (DFT) Studies for Geometry Optimization and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For quinazolinedione derivatives, DFT studies are instrumental in determining their most stable three-dimensional conformations, a process known as geometry optimization. By calculating the electronic properties, researchers can predict the reactivity and stability of these molecules.

For instance, DFT analysis has been used to study the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), of quinazolinone derivatives. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity. A smaller energy gap suggests that the molecule is more reactive and can more readily participate in chemical reactions. In one study, the HOMO for certain 6-bromo quinazoline (B50416) derivatives was found to be located on the bromobenzene (B47551) and quinazolinone rings, as well as the sulfur atom, while the LUMO was distributed across the entire molecule. nih.gov Theoretical calculations of the infrared (IR) spectrum of these compounds using DFT have shown excellent agreement with experimental results, validating the computational models used. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map visually represents the electrostatic potential on the surface of a molecule, with different colors indicating regions of varying electron density. Red regions typically denote areas with high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential) that are prone to nucleophilic attack.

MEP analysis of quinazoline and its derivatives, including 2,4-quinazolinedione, reveals distinct regions of polarity. researchgate.net The red color, indicating high polarity, is often observed around the carbonyl oxygen atoms, making them potential sites for hydrogen bonding. researchgate.net This information is crucial for understanding how these molecules might interact with biological targets. nih.gov For example, the electrostatic potential of quinazolin-2,4-dione analogues has been calculated to understand their intermolecular interactions with target enzymes. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer dynamic perspectives on how 6,7-Dimethyl-2,4-quinazolinedione and its analogues interact with biological macromolecules. These methods are essential for drug discovery and development, as they can predict the binding affinity and mechanism of action of potential drug candidates.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein). This method is widely used to screen virtual libraries of compounds and to understand the key interactions that stabilize a ligand-receptor complex.

Docking studies on quinazolin-2,4-dione analogues have been performed against various biological targets. For example, these compounds have been docked into the active site of the COVID-19 main protease (Mpro), with some derivatives showing strong binding affinities. ekb.eg In another study, quinazolinone derivatives were docked against the phosphodiesterase 7A (PDE7A) enzyme, and the results were in good agreement with experimental enzyme inhibition assays. nih.gov The docking scores and binding interactions, such as hydrogen bonds and arene-cation interactions, provide valuable information for optimizing the lead compounds. ekb.eg For instance, certain quinazolin-2,4-dione hybrids have shown promising interactions with the Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH), a target for antimalarial drugs. nih.gov

| Compound/Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Quinazolin-2,4-dione analogue | COVID-19 Main Protease (Mpro) | -9.6 | GLN127, LYS5, LYS137 | ekb.eg |

| Quinazolinone derivative | Phosphodiesterase 7A (PDE7A) | Not specified | Key amino acids in the binding site | nih.gov |

| 6-Bromo quinazoline derivative | EGFR | -6.7 | Not specified | nih.gov |

| Quinazolinone derivative | PARP-1 | -10.343 | Not specified | rjsocmed.com |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. These simulations can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

QSAR studies have been applied to various quinazoline derivatives to predict their biological activities. For instance, QSAR models have been developed for quinazoline-containing hydroxamic acids as histone deacetylase 6 (HDAC6) inhibitors. nih.gov These models, built using molecular descriptors and machine learning methods like Random Forest, can be used for virtual screening of new compounds to identify promising candidates for synthesis and biological testing. nih.gov The electrostatic potential is one of the physicochemical properties that can be used as a descriptor in QSAR models, highlighting the importance of charge distribution in determining the pharmacological activity of quinazolinones. researchgate.net

Conformational Analysis and Tautomeric Equilibria Studies

The structural integrity and chemical behavior of this compound are fundamentally governed by its conformational flexibility and the potential for tautomeric transformations. Computational chemistry provides a powerful lens through which to explore these molecular characteristics, offering insights into the stable forms and the energetic landscape of their interconversion.

The quinazoline-2,4-dione core, a fused heterocyclic system, is subject to lactam-lactim tautomerism, a prototropic phenomenon involving the migration of a proton. In the case of this compound, several tautomeric forms are theoretically possible. The primary equilibrium exists between the diketo (lactam) form and various enol (lactim) forms.

Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers for the broader class of quinazolinone derivatives. These studies consistently indicate that the diketo form of the quinazoline-2,4-dione scaffold is the most stable tautomer under standard conditions. mdpi.com This stability is attributed to the inherent strength of the amide C=O bonds compared to the C=N and C-OH bonds present in the lactim forms.

For related heterocyclic systems like 2-pyridone, the lactam form is also predominantly favored. uni-muenchen.de The equilibrium can, however, be influenced by environmental factors. For instance, studies on quinazolin-4-one derivatives have shown that while the keto form is more stable in polar aprotic solvents, the enol form can be favored in non-polar environments. nih.gov This suggests that the tautomeric equilibrium of this compound could exhibit some solvent dependency, although the diketo form is expected to be the major species in most conditions.

The potential tautomeric forms of this compound include the canonical diketo form, two mono-enol forms, and a di-enol form. The relative energies of these tautomers are critical in determining their population in an equilibrium mixture.

| Tautomeric Form | Structure | Relative Stability |

|---|---|---|

| 6,7-Dimethylquinazoline-2,4(1H,3H)-dione (Diketo) | [Chemical structure image of the diketo form] | Most Stable |

| 2-Hydroxy-6,7-dimethylquinazolin-4(3H)-one (Mono-enol) | [Chemical structure image of the 2-hydroxy mono-enol form] | Less Stable |

| 4-Hydroxy-6,7-dimethylquinazolin-2(1H)-one (Mono-enol) | [Chemical structure image of the 4-hydroxy mono-enol form] | Less Stable |

| Quinazoline-2,4-diol, 6,7-dimethyl- (Di-enol) | [Chemical structure image of the di-enol form] | Least Stable |

The rotational barrier of the methyl groups in this compound is expected to be relatively low, allowing for free rotation at room temperature. The primary conformational considerations for this specific molecule are therefore centered on the tautomeric state of the heterocyclic ring system.

Molecular and Cellular Biological Activity Mechanisms of 6,7 Dimethyl 2,4 Quinazolinedione Derivatives Excluding Clinical Outcomes

Enzyme Inhibition Mechanisms

Derivatives of the quinazoline-2,4-dione scaffold exert their biological effects through the inhibition of several key enzyme systems. These interactions are fundamental to their potential therapeutic applications and have been explored through various in vitro and in silico studies.

Thromboxane (B8750289) Synthetase Inhibition Studies

Certain derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent inhibitors of thromboxane synthetase, an enzyme crucial for the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. Studies on N-[(1H-imidazol-1-yl)alkyl] derivatives of the quinazoline-2,4(1H,3H)-dione core revealed that these compounds are selective inhibitors of the enzyme. nih.gov In comparative studies, these quinazolinedione derivatives were found to be at least as potent as the standard inhibitor, dazoxiben (B1663000). nih.gov One specific compound from this series, designated as 20a in the study, demonstrated inhibitory potency between 100 and 1000 times greater than dazoxiben in various platelet types, both in vitro and ex vivo. nih.gov While these studies establish the potential of the quinazoline-2,4-dione skeleton for thromboxane synthetase inhibition, specific research focusing on the 6,7-dimethyl substituted variant in this context is not detailed in the available literature.

Nucleoside Transporter Subtype Modulation (e.g., Equilibrative Nucleoside Transporters, ENTs)

Nucleoside transporters are membrane proteins that facilitate the transport of nucleosides and their analogues across cell membranes, playing a critical role in cancer chemotherapy. The equilibrative-sensitive nucleoside transporter (es-NT) is one such transporter. nih.gov The cytotoxicity of nucleoside analogues like gemcitabine (B846) can be influenced by the levels of es-NT expression. nih.gov Research has shown that thymidylate synthase (TS) inhibitors, which include compounds with a quinazoline (B50416) structure such as raltitrexed, can modulate the levels of es-NT. nih.gov Pretreatment of certain cancer cell lines with TS inhibitors led to a significant increase in es-NT levels, which in turn could potentially enhance the therapeutic efficacy of subsequently administered nucleoside analogues. nih.gov This suggests a mechanism whereby quinazoline derivatives can indirectly modulate cellular sensitivity to other agents by altering the activity of nucleoside transporters.

Viral Protease Inhibition (e.g., IBV Mpro and PLpro)

The proteases of viruses, such as the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), are essential for viral replication and represent key targets for antiviral drug development. nih.govnih.gov A recent study combining in silico and ex vivo methods identified a quinazolinedione derivative, L134716 (4-(4-(benzyloxy)ph)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione), as a potential dual inhibitor of the Mpro and PLpro of the Infectious Bronchitis Virus (IBV), a coronavirus affecting poultry. nih.gov Ex vivo experiments using tracheal organ cultures demonstrated that L134716 significantly reduced the IBV genome load. nih.gov

Other studies have highlighted the potential of the broader quinazolin-4-one scaffold as a source of inhibitors for the SARS-CoV-2 Mpro. nih.gov For example, a non-covalent inhibitor, compound C7, derived from a quinazolin-4-one series, exhibited potent inhibition of SARS-CoV-2 Mpro with an IC₅₀ value of 0.085 µM and effectively inhibited viral replication in cell cultures. nih.gov The PLpro of SARS-CoV-2 is another validated target, responsible for processing viral polyproteins and dysregulating the host's immune response. nih.govnih.gov These findings underscore the potential of the quinazoline and quinazolinedione core structures, including dimethylated variants, as scaffolds for developing viral protease inhibitors.

Table 1: Viral Protease Inhibition by Quinazoline Derivatives

| Compound | Structure | Target Protease | Virus | Key Finding | Reference |

|---|---|---|---|---|---|

| L134716 | 4-(4-(benzyloxy)ph)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione | Mpro and PLpro | Infectious Bronchitis Virus (IBV) | Significantly reduced IBV genome load in ex vivo tracheal organ cultures. | nih.gov |

| Compound C7 | Quinazolin-4-one derivative | Mpro | SARS-CoV-2 | IC₅₀ = 0.085 µM against Mpro; EC₅₀ = 1.10 µM in Vero E6 cells. | nih.gov |

Topoisomerase Inhibition

Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication, transcription, and repair. nih.gov Their inhibition can lead to the disruption of DNA structure and is a key mechanism for several anticancer and antimicrobial agents. mdpi.comuiowa.edu The quinazoline-2,4-dione core has been explored as a structural mimic of fluoroquinolones, which are known inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). nih.govuiowa.edu These dione (B5365651) derivatives are being investigated as a strategy to combat antibiotic resistance, as they may evade target-mediated resistance mechanisms. uiowa.edu

In the context of anticancer activity, certain quinazoline derivatives have shown inhibitory effects on human topoisomerases I and II. nih.gov Specifically, 6,7-disubstituted-quinazolin-5,8-dione molecules have been designed and evaluated as topoisomerase inhibitors. nih.gov Studies revealed that benzoquinazolines featuring a dimethylaminoethyl group at the 6-position exhibited dual inhibitory activity against both topoisomerase I and II. nih.gov Further research into 1,2,4-triazolo[4,3-c]quinazolines, synthesized from a quinazoline-2,4-dione precursor, identified compounds that act as topoisomerase II inhibitors and DNA intercalators, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.net

Tyrosine Kinase Enzyme Inhibition (for broader quinazolines)

Tyrosine kinases (TKs) are a large family of enzymes that play a critical role in cellular signaling pathways controlling growth, differentiation, and proliferation. mdpi.com Dysregulation of TK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. mdpi.com The quinazoline scaffold is a well-established "privileged structure" for the development of tyrosine kinase inhibitors (TKIs). mdpi.commdpi.com Marketed drugs such as gefitinib (B1684475) and erlotinib (B232) feature a quinazoline core and act as reversible competitive inhibitors at the ATP-binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com

Derivatives of quinazoline-2,4(1H,3H)-dione have been specifically developed as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are important tyrosine kinases in oncology. mdpi.comnih.gov A study by Hassan et al. developed a series of 3-substituted quinazoline-2,4(1H,3H)-diones and identified compounds with potent dual inhibitory activity in the nanomolar range against both c-Met and VEGFR-2. mdpi.comnih.gov Molecular modeling suggests that substitutions at the 6 and 7 positions of the quinazoline ring, such as with methoxy (B1213986) groups (as in 6,7-dimethoxy-2,4-quinazolinedione), can be favorable for binding interactions with the target kinase domain. nih.gov

Table 2: Tyrosine Kinase Inhibition by Quinazoline-2,4-dione Derivatives

| Compound Series | Target Kinases | Key Findings | Reference |

|---|---|---|---|

| 3-Substituted quinazoline-2,4(1H,3H)-diones | c-Met, VEGFR-2 | Identified compounds with dual inhibitory activity in the nanomolar range (IC₅₀ range 0.052–0.084 µM). | mdpi.comnih.gov |

| Anilinoquinazolines with fused dioxygenated rings at C6/C7 | Multiple receptor and non-receptor TKs | The fused dioxygenated ring at the 6,7 positions favors favorable interaction energies with target proteins. | nih.gov |

Receptor Binding and Signaling Pathway Modulation

The enzyme-inhibiting activities of 6,7-dimethyl-2,4-quinazolinedione derivatives are intrinsically linked to their ability to bind to specific receptors and modulate downstream signaling pathways.

The most prominent example is the inhibition of receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and c-Met. mdpi.comnih.govnih.gov By binding to the ATP pocket within the kinase domain of these receptors, quinazoline derivatives block the autophosphorylation of the receptor. mdpi.com This action prevents the initiation of intracellular signaling cascades that are crucial for cell proliferation, angiogenesis, and metastasis. For instance, inhibition of VEGFR-2 by quinazoline-2,4-dione derivatives directly interferes with the signaling mediated by its ligand, VEGF, a key pathway for the formation of new blood vessels required for tumor growth. nih.gov Similarly, blocking the c-Met receptor disrupts signaling pathways that lead to uncontrolled cell growth and invasion. nih.gov

Furthermore, the modulation of nucleoside transporters like es-NT by quinazoline-based compounds represents another form of signaling pathway modulation. nih.gov By altering the cell's capacity to uptake nucleosides, these compounds can influence the salvage pathways and sensitize cells to other therapeutic agents that rely on these transport mechanisms. nih.gov

Alpha1-Adrenoceptor Binding Affinity and Selectivity

No studies detailing the alpha1-adrenoceptor binding affinity or selectivity of this compound could be located. Research in this area has instead been conducted on related compounds, such as 4-amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino]quinazoline derivatives, which have shown nanomolar binding affinities for alpha1-receptors.

5-Hydroxytryptamine 3 (5-HT3) Receptor Antagonism

There is no available data on the 5-HT3 receptor antagonism of this compound. The literature describes other quinazolinedione derivatives as potent 5-HT3A receptor antagonists, with some analogues demonstrating IC50 values in the micromolar range.

Phosphodiesterase (PDE) Inhibition

Information regarding the phosphodiesterase (PDE) inhibitory activity of this compound is not present in the reviewed literature. Studies on related structures, such as 6,7-dimethoxyquinazoline (B1622564) derivatives, have identified them as inhibitors of specific PDE isozymes, like PDE10A. Other research has focused on different quinazoline derivatives as potential inhibitors of PDE7.

Cellular Effects and Molecular Targets in in vitro and ex vivo Models

Assessment of Cytotoxicity against Specific Cell Lines (e.g., cancer cell lines, normal cells)

No reports on the cytotoxicity of this compound against any specific cell lines were found. In contrast, various other quinazolinedione derivatives have been evaluated for their cytotoxic effects against cancer cell lines such as MCF-7, with some compounds showing a significant, dose-dependent reduction in cell viability.

Modulation of Cellular Processes (e.g., tubulin polymerization, p53 modulation)

The modulation of cellular processes such as tubulin polymerization or p53 activity by this compound has not been documented. Research on other substituted quinazolines has shown that certain derivatives can act as promoters of tubulin polymerization. Furthermore, different quinazoline derivatives have been found to induce apoptosis in cancer cells through the upregulation of p53 and the activation of caspase-9.

Studies in Organ Cultures (e.g., tracheal organ cultures for antiviral research)

No studies involving this compound in tracheal organ cultures or for antiviral research could be identified.

Antimicrobial Action Mechanisms (e.g., bacterial gyrase, DNA topoisomerase IV inhibition)

Derivatives of quinazoline-2,4(1H,3H)-dione have been identified as promising antibacterial agents due to their activity as inhibitors of bacterial DNA gyrase and DNA topoisomerase IV, similar to fluoroquinolones. nih.gov These enzymes are crucial for bacterial survival, playing vital roles in DNA replication, repair, and recombination. DNA gyrase, a type II topoisomerase unique to bacteria, introduces negative supercoils into DNA, a process essential for the initiation of replication. DNA topoisomerase IV, on the other hand, is primarily responsible for decatenating (unlinking) daughter chromosomes following replication, allowing for proper cell division. univie.ac.at

The proposed mechanism of action for quinazoline-2,4(1H,3H)-dione derivatives involves the inhibition of the ATPase activity of these enzymes. nih.govnih.gov By binding to the enzyme, likely at or near the ATP-binding site, these compounds prevent the hydrolysis of ATP, which is necessary for the conformational changes required for their catalytic activity. nih.gov This inhibition traps the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks. univie.ac.at The resulting damage to the bacterial chromosome disrupts essential cellular processes, ultimately leading to bacterial cell death. nih.govunivie.ac.at This dual-targeting ability against both DNA gyrase and topoisomerase IV is advantageous in overcoming bacterial resistance that may arise from mutations in a single target enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the quinazoline scaffold. Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural requirements for their antimicrobial and other biological activities. These studies primarily focus on modifications at the N-1 and N-3 positions of the pyrimidine (B1678525) ring and the C-6 and C-7 positions of the benzene (B151609) ring. nih.goveurekaselect.com

Impact of N-Substituents on Biological Activity

Substitutions at the nitrogen atoms (N-1 and N-3) of the 2,4-quinazolinedione core are critical for modulating biological activity. The introduction of various moieties at these positions can significantly alter the compound's potency and spectrum of action.

For instance, the presence of a substituted aromatic ring at the N-3 position is often considered essential for antimicrobial properties. eurekaselect.com In a series of 3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione derivatives, the nature of the substituent on the piperazine (B1678402) ring at N-3 played a crucial role in their cytotoxic activity. Derivatives with a 4-chlorobenzyl group on the piperazine ring exhibited potent activity against several cancer cell lines. mdpi.com

Furthermore, the incorporation of heterocyclic rings at the N-1 and N-3 positions has been shown to influence antimicrobial efficacy. One study revealed that a derivative featuring triazole moieties at both the N-1 and N-3 positions of the quinazoline-2,4-dione backbone demonstrated notable activity against Escherichia coli. nih.gov The synthesis of various N-methylated quinazoline-2,4-diones has also been a focus, indicating the importance of alkylation at the nitrogen positions for exploring their biological potential.

The table below summarizes the impact of various N-substituents on the biological activity of quinazolinedione derivatives based on reported research.

| Position | Substituent | Resulting Activity | Reference |

| N-3 | Substituted aromatic ring | Essential for antimicrobial activity | eurekaselect.com |

| N-3 | {2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} | High cytotoxic activity | mdpi.com |

| N-1 & N-3 | Triazole moieties | Moderate activity against E. coli | nih.gov |

| N-1 | Methyl group | Synthesized for biological evaluation |

Role of Substituents on the Quinazoline Core (C-6, C-7) on Activity

Substitutions on the benzene portion of the quinazoline ring, particularly at the C-6 and C-7 positions, are pivotal in defining the biological profile of these compounds. While some quinazolinone derivatives without substitutions at these positions are active, the introduction of specific groups can significantly enhance potency. nih.gov

For the specific this compound scaffold, the methyl groups are electron-donating. SAR studies on related quinazolinones targeting DNA gyrase B have shown that the nature of substituents at C-6 and C-7 is critical. For example, the introduction of electron-donating groups, such as a methoxy group (which is electronically similar to a methyl group), at position C-6 was favorable for DNA gyrase B inhibition. nih.gov Conversely, a derivative with a 7-methyl group was found to be the weakest inhibitor in that particular series, suggesting that substitution at C-7 might be less favorable or requires different properties for optimal activity. nih.gov

In contrast, studies on other quinazoline derivatives have highlighted the benefit of different substitutions. For instance, the presence of a halogen atom at the C-6 position can significantly improve antimicrobial activity. eurekaselect.com A series of 2-(6,7-dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid derivatives showed broad-spectrum antimicrobial activity, underscoring the importance of the 6,7-disubstitution pattern for antimicrobial action. eurekaselect.com

The following table outlines the influence of substituents at the C-6 and C-7 positions on the biological activity of quinazoline derivatives.

| Position | Substituent | Resulting Activity | Reference |

| C-6 | Electron-donating group (e.g., Methoxy) | Favorable for DNA gyrase B inhibition | nih.gov |

| C-7 | Methyl group | Weak DNA gyrase B inhibition | nih.gov |

| C-6 | Halogen atom | Improved antimicrobial activity | eurekaselect.com |

| C-6, C-7 | Dimethoxy groups | Broad-spectrum antimicrobial activity | eurekaselect.com |

Applications of 6,7 Dimethyl 2,4 Quinazolinedione in Chemical Biology Research and As Molecular Scaffolds

Development of Molecular Probes and Research Tools

The quinazoline-2,4-dione scaffold, including its 6,7-disubstituted variants, serves as a foundational structure for the creation of molecular probes. These tools are essential for studying complex biological processes. The ability to modify the scaffold at multiple positions allows for the attachment of reporter groups, such as fluorophores or biotin, without significantly compromising the core's interaction with a biological target.

For instance, derivatives of the quinazoline-2,4-dione skeleton are being investigated as probes for enzyme activity. By incorporating functionalities that can react covalently with an enzyme's active site or by attaching environmentally sensitive dyes, researchers can design probes that signal the presence and activity of specific enzymes in complex biological samples. The 6,7-dimethyl groups in 6,7-Dimethyl-2,4-quinazolinedione can influence the compound's solubility, membrane permeability, and orientation within a binding pocket, which are critical parameters for an effective molecular probe.

While specific examples detailing the use of this compound as a molecular probe are not prevalent in the literature, the general principles of probe design are applicable. The development of such tools would typically involve synthesizing analogues with a linker at one of the nitrogen positions (N-1 or N-3) for conjugation to a reporter molecule.

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening

The this compound structure is an excellent starting point for the generation of combinatorial libraries. nih.govnih.gov The synthesis of the quinazolinedione core is often straightforward, beginning with substituted anthranilic acids. mdpi.com The presence of two nitrogen atoms in the heterocyclic ring provides two independent points for diversification, allowing for the creation of a large number of unique compounds from a small set of starting materials. nih.govnih.gov

High-throughput screening (HTS) of these libraries against various biological targets can rapidly identify hit compounds with desired activities. The quinazoline-2,4-dione scaffold has been a key component in HTS campaigns aimed at discovering new therapeutic agents. For example, a study focused on identifying dual inhibitors for viral proteases screened a library of 10,000 small molecules, which included quinazolinedione derivatives. nih.gov This screening identified promising compounds that were further validated through more detailed biological assays. nih.gov

The synthesis of a library based on the this compound scaffold would involve reacting 4,5-dimethyl-2-aminobenzoic acid with various isocyanates or related reagents to generate diversity at the N-3 position. Further alkylation or arylation at the N-1 position would introduce a second level of diversity. The resulting library could then be screened to identify molecules with specific biological activities.

Table 1: Synthesis of Quinazoline-2,4-dione Derivatives for Library Generation

| Starting Material | Reagent | Position of Diversification | Resulting Structure | Reference |

| Isatoic Anhydride (B1165640) | Primary Amines | N-3 | 3-Substituted-quinazoline-2,4-dione | mdpi.com |

| 2-Aminobenzamides | Triphosgene (B27547) | N/A (cyclization) | Quinazoline-2,4-dione | nih.gov |

| 3-Substituted-quinazoline-2,4-dione | Alkyl Halides | N-1 | 1,3-Disubstituted-quinazoline-2,4-dione | mdpi.com |

This table is interactive. Click on the headers to sort.

Investigational Agents for Biological Target Identification and Validation

The quinazoline-2,4-dione scaffold is a frequent hit in screens for inhibitors of various enzymes, particularly kinases and proteases. nih.govnih.gov This makes derivatives of this scaffold valuable as investigational agents for identifying and validating new biological targets for therapeutic intervention. Once a hit compound is identified, chemical biology approaches can be used to determine its molecular target.

For example, a series of 2,4-disubstituted quinazoline (B50416) derivatives were synthesized and found to have potent anti-angiogenesis activities. nih.gov Further studies with the most potent compound from this series helped to validate the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling as a viable anti-angiogenic strategy. nih.gov Similarly, quinazoline derivatives have been identified as inhibitors of G9a, a histone methyltransferase, providing chemical tools to study the biological roles of this enzyme. nih.gov

While direct studies on this compound for target identification are limited, its structural similarity to known bioactive quinazolinediones suggests its potential as a starting point for developing such agents. The methyl groups at the 6 and 7 positions can provide advantageous interactions within certain protein binding sites, potentially leading to potent and selective inhibitors.

Table 2: Examples of Quinazoline Derivatives as Investigational Agents

| Quinazoline Derivative Class | Biological Target | Therapeutic Area | Research Application | Reference |

| Quinazolinedione | Viral Proteases (Mpro, PLpro) | Antiviral | Identification of dual inhibitors for Infectious Bronchitis Virus | nih.gov |

| 2,4-Disubstituted Quinazoline | VEGFR-2 | Oncology | Validation of anti-angiogenesis strategies | nih.gov |

| 6,7-Dimethoxyquinazoline (B1622564) | G9a Histone Methyltransferase | Oncology, Epigenetics | Probing the function of G9a in disease | nih.gov |

| 2-Substituted Quinazolin-4(3H)-one | Kinases | Oncology | Identification of novel kinase inhibitors | nih.gov |

This table is interactive. Click on the headers to sort.

Future Research Directions and Unexplored Avenues for 6,7 Dimethyl 2,4 Quinazolinedione Studies

Exploration of Novel and Efficient Synthetic Methodologies

The development of novel, efficient, and scalable synthetic routes is paramount for the advancement of 6,7-Dimethyl-2,4-quinazolinedione research. While classical methods for quinazolinedione synthesis often involve the reaction of anthranilic acid derivatives with urea (B33335) or isocyanates, these approaches can be limited by harsh reaction conditions and the availability of starting materials. dnu.dp.ua

Future synthetic strategies should focus on:

Microwave-assisted organic synthesis (MAOS): This technique has the potential to significantly reduce reaction times, improve yields, and enhance the purity of the final products. nih.gov

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and reproducibility.

Catalytic methods: The exploration of novel catalysts, including transition metals and organocatalysts, could open up new pathways for the construction of the quinazolinedione core and the introduction of diverse substituents.

Green chemistry approaches: The use of environmentally benign solvents, reagents, and reaction conditions will be crucial for the sustainable development of these compounds.

A key starting material for many quinazolinedione syntheses is isatoic anhydride (B1165640). mdpi.comdnu.dp.ua The reaction of isatoic anhydride with amines can lead to the formation of 2-aminobenzamides, which can then be cyclized to form the desired quinazolinedione ring system. mdpi.com Another common approach involves the use of triphosgene (B27547) for the cyclization of 2-aminobenzamides. mdpi.com The development of milder and more efficient cyclization reagents would be a significant advancement in the field.

| Synthetic Method | Key Features | Potential Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to heat reactions. | Reduced reaction times, increased yields, improved product purity. nih.gov |

| Flow Chemistry | Reactions are performed in a continuous stream. | Enhanced safety, scalability, and reproducibility. |

| Catalytic Methods | Employs catalysts to facilitate reactions. | Milder reaction conditions, novel bond formations. |

| Green Chemistry | Focuses on environmentally friendly processes. | Reduced waste, use of renewable resources. |

Identification and Validation of New Molecular Pathways and Biological Targets

While quinazolinedione derivatives are known to interact with a variety of biological targets, the specific molecular pathways modulated by this compound and its analogues remain largely uncharacterized. A comprehensive understanding of their mechanism of action is essential for their rational development as therapeutic agents.

Future research should aim to:

Identify novel protein targets: Techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening can be employed to identify the direct binding partners of these compounds.

Validate target engagement: Cellular thermal shift assays (CETSA) and other biophysical methods can be used to confirm that the compounds bind to their intended targets in a cellular context.

Elucidate downstream signaling pathways: Once a target is validated, further studies will be needed to understand how modulation of that target by the compound affects downstream cellular processes. This may involve techniques such as western blotting, qPCR, and reporter gene assays.

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated for a wide range of biological activities, including as antimicrobial, anticancer, and anti-inflammatory agents. nih.goveurekaselect.com For instance, some derivatives have been designed as inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov Others have shown potential as inhibitors of phosphodiesterase 7 (PDE7), which is involved in inflammatory processes. nih.gov

Advanced Computational Design of Analogues with Enhanced Specificity and Potency

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery. The application of advanced computational methods can accelerate the design and optimization of this compound analogues with improved pharmacological profiles.

Key computational approaches include:

Molecular docking: This technique can be used to predict the binding mode and affinity of a ligand to its target protein. nih.gov This information can guide the design of new analogues with improved potency.

Molecular dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction. nih.gov

Quantitative structure-activity relationship (QSAR) studies: QSAR models can be developed to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.

Pharmacophore modeling: This approach involves identifying the key chemical features required for a molecule to bind to a specific target. This information can be used to design new molecules that fit the pharmacophore and are therefore likely to be active.

Recent studies have utilized in silico methods to design quinazoline (B50416) derivatives as EGFR inhibitors, demonstrating the power of these approaches in guiding synthetic efforts. nih.gov

Detailed Stereoisomeric and Chiral Recognition Studies (if relevant to specific derivatives)

The introduction of stereocenters into the this compound scaffold can lead to the formation of stereoisomers. It is well-established that different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological properties. Therefore, a thorough investigation of the stereochemistry of these compounds is crucial.

Future research in this area should involve:

Asymmetric synthesis: The development of stereoselective synthetic methods to produce enantiomerically pure or enriched compounds.

Chiral separation: The use of chiral chromatography or other techniques to separate and isolate individual stereoisomers.

Stereochemical characterization: The determination of the absolute configuration of each stereoisomer using methods such as X-ray crystallography or vibrational circular dichroism (VCD). csic.es

Pharmacological evaluation of individual stereoisomers: A comparative assessment of the biological activity and potency of each stereoisomer to identify the eutomer (the more active isomer).

Theoretical studies on chiral recognition in other heterocyclic systems have demonstrated the importance of subtle energetic differences between homo- and heterochiral complexes, which can be investigated using computational methods. csic.es

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation (e.g., proteomic, metabolomic profiling in cellular models)

To gain a holistic understanding of the cellular effects of this compound and its derivatives, it is essential to move beyond a single-target approach and embrace systems-level analyses. Multi-omics technologies offer a powerful platform for achieving this.

Future studies should integrate:

Proteomics: To analyze global changes in protein expression and post-translational modifications in response to compound treatment. This can provide insights into the cellular pathways that are affected.

Metabolomics: To profile the changes in the cellular metabolome, revealing alterations in metabolic pathways.

Transcriptomics: To measure changes in gene expression at the RNA level, providing a comprehensive view of the transcriptional response to the compound.